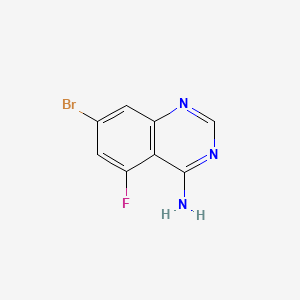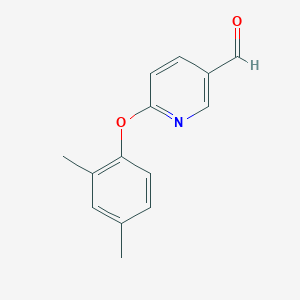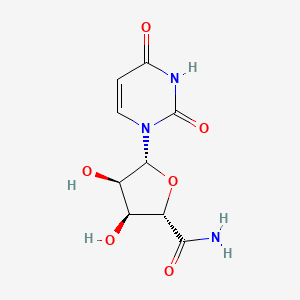
1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to a 1,2-propanediamine backbone, with a methyl group at the second position.
Vorbereitungsmethoden
The synthesis of 1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The starting material, 3,4-dichlorobenzoic acid, is esterified with methanol to form the corresponding methyl ester.
Hydrazination: The methyl ester is then reacted with hydrazine to form the hydrazide.
Cyclization: The hydrazide undergoes cyclization to form a thiadiazole intermediate.
Nucleophilic Substitution: The thiadiazole intermediate is then reacted with 1,2-propanediamine to form the final product.
Analyse Chemischer Reaktionen
1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an antiviral agent, particularly against tobacco mosaic virus.
Industry: It is used in the production of certain herbicides and fungicides.
Wirkmechanismus
The mechanism of action of 1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- can be compared with other similar compounds, such as:
1,3-Propanediamine, N’-(3,4-dichlorophenyl)-N,N-diethyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar phenyl group but has a different core structure, resulting in different biological activities.
Eigenschaften
CAS-Nummer |
42198-16-3 |
|---|---|
Molekularformel |
C10H14Cl2N2 |
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
1-N-(3,4-dichlorophenyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C10H14Cl2N2/c1-10(2,13)6-14-7-3-4-8(11)9(12)5-7/h3-5,14H,6,13H2,1-2H3 |
InChI-Schlüssel |
OJBQYQFASIQYLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1=CC(=C(C=C1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)


![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)





